molecular formula C6H16Cl2N2OS B1524834 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride CAS No. 1354951-49-7

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride

Cat. No.: B1524834
CAS No.: 1354951-49-7
M. Wt: 235.17 g/mol
InChI Key: FBBPFOCASNKIAF-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically irreversible, leading to the formation of stable enzyme-inhibitor complexes. The compound’s specificity and stability at low pH values make it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activation of sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol regulation . This inhibition affects gene expression related to cholesterol metabolism, demonstrating the compound’s impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It covalently modifies the hydroxyl groups of serine residues in target enzymes, leading to enzyme inhibition . This modification results in the addition of a sulfonyl group to the enzyme, rendering it inactive. The compound’s ability to inhibit serine proteases and other enzymes highlights its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low pH values, maintaining its inhibitory activity for extended periods . Its stability decreases at higher pH levels, leading to degradation and reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in inhibiting serine proteases also affects metabolic pathways related to protein degradation and turnover. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function. Studies have shown that the compound can be effectively delivered to target sites within cells, enhancing its biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with a suitable carbonyl compound, followed by cyclization to form the thiomorpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.

    Thiomorpholine derivatives: Compounds with similar sulfur-containing rings are also studied for their biological activities.

Uniqueness

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is unique due to its specific combination of sulfur and nitrogen atoms within the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBPFOCASNKIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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